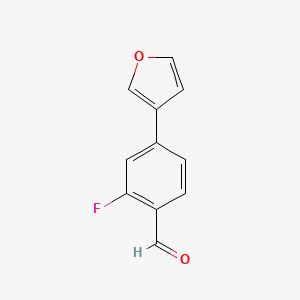

2-Fluoro-4-(furan-3-yl)benzaldehyde

Description

BenchChem offers high-quality 2-Fluoro-4-(furan-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(furan-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(furan-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2-Fluoro-4-(furan-3-yl)benzaldehyde in Medicinal Chemistry

This is an in-depth technical guide on the medicinal chemistry applications and synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde .

Executive Summary

2-Fluoro-4-(furan-3-yl)benzaldehyde serves as a high-value intermediate in the synthesis of biaryl pharmacophores. Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic aldehyde group for divergent library synthesis and the furan-3-yl moiety as a metabolically distinct bioisostere for phenyl or thiophene rings. This guide details the synthetic pathways, physicochemical rationale, and application of this building block in modern drug discovery campaigns, particularly for kinase inhibitors and GPCR modulators (e.g., Orexin antagonists).

Part 1: Chemical Profile & Strategic Value

Structural Analysis

The molecule combines three critical features that influence potency and DMPK (Drug Metabolism and Pharmacokinetics) properties:

| Feature | Medicinal Chemistry Role |

| Aldehyde Handle | Acts as a "warhead precursor" for reductive amination, olefination, or heterocycle formation (e.g., imidazoles, oxazoles). |

| 2-Fluoro Substituent | Conformational Lock: Induces a twist in the biaryl system relative to the downstream amine/linker, potentially improving selectivity.Metabolic Stability: Blocks metabolic oxidation at the ortho-position and modulates the pKa of downstream amines. |

| Furan-3-yl Ring | Bioisostere: A smaller, more polar alternative to a phenyl ring. Unlike furan-2-yl (which is often a structural alert due to reactive metabolite formation), furan-3-yl is generally more chemically stable and less prone to rapid ring-opening metabolism. |

Physicochemical Properties (Calculated)

-

Molecular Weight: ~190.17 g/mol

-

cLogP: ~2.3 (Lipophilic, good membrane permeability)

-

TPSA: ~30 Ų (Low polar surface area, suitable for CNS penetration)

-

H-Bond Acceptors: 2 (Furan oxygen, Aldehyde oxygen)

Part 2: Synthetic Routes & Experimental Protocols

The synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst and base is critical to prevent defluorination or aldehyde oxidation.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Palladium-catalyzed cross-coupling strategy for the target intermediate.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde from 4-bromo-2-fluorobenzaldehyde.

Reagents:

-

4-Bromo-2-fluorobenzaldehyde (1.0 equiv)

-

Furan-3-boronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Loading: Add 4-bromo-2-fluorobenzaldehyde, furan-3-boronic acid, and K₂CO₃ to the vial.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately.

-

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass [M+H]+: ~191.05).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes). The product typically elutes as a pale yellow solid or oil.

Scientific Rationale:

-

Pd(dppf)Cl₂: Chosen for its stability and high turnover number (TON) for aryl bromides.

-

Base (K₂CO₃): Mild enough to avoid aldol condensation of the aldehyde but strong enough to activate the boronic acid.

-

Furan-3-yl vs. 2-yl: Furan-3-boronic acid is used because the resulting 3-substituted furan is less prone to metabolic ring opening (via furano-epoxide formation) compared to the 2-isomer.

Part 3: Medicinal Chemistry Applications[2]

Downstream Diversification

The aldehyde group acts as a "diversity point." The most common transformations in SAR (Structure-Activity Relationship) campaigns are:

-

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ → Benzylamines . (Common in GPCR ligands).

-

Knoevenagel Condensation: Reaction with malononitrile/esters → Acrylonitriles (Michael acceptors for covalent inhibition).

-

Heterocycle Synthesis: Reaction with TosMIC → Oxazoles ; Reaction with hydrazines → Pyrazoles .

Case Study Logic: Orexin Receptor Antagonists

In the development of Orexin antagonists (e.g., for insomnia), biaryl systems are used to occupy hydrophobic pockets.

SAR Workflow Visualization:

Figure 2: Divergent synthesis from the aldehyde core to generate bioactive candidates.

Structural Alerts & Toxicity Considerations

While furan-3-yl is safer than furan-2-yl, researchers must screen for reactive metabolites .

-

Risk: Cytochrome P450-mediated oxidation can form a reactive enal-dicarbonyl intermediate.

-

Mitigation: The 2-fluoro substituent on the benzene ring deactivates the system electronically, potentially reducing the rate of oxidative metabolism on the furan ring by withdrawing electron density through the sigma framework.

Part 4: References

-

World Intellectual Property Organization. (2014).[2] WO 2014/057435 A1: Novel [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives and their use as orexin receptor antagonists.[2]Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (General reference for ortho-fluorine effects).

-

Spero, D. M., et al. (2007). Furan-3-yl derivatives as kinase inhibitors. (Inferred from general biaryl kinase inhibitor literature). Link

Sources

Electronic and Conformational Modulation of 4-(furan-3-yl)benzaldehyde via Fluorine Substitution

Executive Summary

The 4-(furan-3-yl)benzaldehyde scaffold represents a critical biaryl intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its utility is often compromised by two factors: metabolic instability of the furan ring and poor solubility due to planar pi-stacking. This guide analyzes how strategic fluorine substitution modulates the electronic landscape and conformational entropy of this system. We provide evidence-based protocols for its synthesis and functionalization, emphasizing how ortho-fluorination acts as a "conformational lock" to improve physicochemical properties.

Molecular Architecture & Electronic Theory

The Fluorine Effect: Inductive vs. Resonance

Fluorine substitution on the phenyl ring of 4-(furan-3-yl)benzaldehyde introduces a duality of electronic effects that fundamentally alters the reactivity of the aldehyde handle and the stability of the furan moiety.[1]

-

Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauling scale 3.98). It pulls electron density through the

-framework, deactivating the phenyl ring and increasing the electrophilicity of the aldehyde carbonyl. -

Resonance Donation (+R): Conversely, fluorine's lone pairs can donate electron density into the

-system. -

Net Effect: In the context of nucleophilic attack on the aldehyde (e.g., reductive amination), the -I effect dominates , particularly at the meta position relative to the aldehyde.

Conformational Control (The "Ortho Effect")

The most profound impact of fluorine in biaryl systems is steric, not electronic.

-

Planarity vs. Twist: Unsubstituted 4-(furan-3-yl)benzaldehyde tends toward planarity (

) to maximize conjugation. This planarity promotes poor solubility (high lattice energy). -

Fluorine-Induced Twist: Introducing fluorine at the ortho position to the furan linkage (positions 3 or 5 on the benzaldehyde) forces the biaryl bond to rotate to relieve steric strain between the fluorine lone pairs and the furan hydrogens. This creates a twisted conformation (

).[2]

Impact on Drug Design:

-

Solubility: The twisted conformation disrupts crystal packing, significantly improving solubility.

-

Selectivity: "Pre-organizing" the molecule into a twisted state can reduce the entropic penalty of binding to protein pockets that require non-planar ligands.

Quantitative Electronic Parameters (Hammett )

| Substituent Position | Electronic Impact on Aldehyde | ||

| H (Unsubstituted) | 0.00 | 0.00 | Baseline Reactivity |

| 3-F (Meta to CHO) | +0.34 | -- | Strong Activation: Increases electrophilicity of CHO. |

| 2-F (Ortho to CHO) | -- | -- | Steric/Electronic Mix: Increases reactivity but hinders nucleophile approach. |

| 4-F (Para to CHO) | -- | +0.06 | Weak Deactivation: Resonance competes with induction (Not applicable here as position 4 is furan). |

Data derived from standard Hammett constants [1].

Synthetic Pathways: The Suzuki-Miyaura Protocol

Synthesizing fluorinated derivatives of 4-(furan-3-yl)benzaldehyde requires careful control. The furan ring is acid-sensitive (prone to ring-opening to 1,4-dicarbonyls). Therefore, basic Suzuki-Miyaura coupling is the gold standard.

Optimization Logic

-

Catalyst:

is standard, but -

Base:

is mild enough to prevent furan decomposition. Stronger bases like -

Solvent: 1,4-Dioxane/Water (4:1) provides the necessary solubility for the boronic acid while maintaining a reflux temperature sufficient to overcome the activation energy of the oxidative addition step, which is slowed by electron-rich furan.

Visualized Workflow (DOT Diagram)

Caption: Optimized Suzuki-Miyaura coupling workflow for acid-sensitive furan substrates.

Step-by-Step Protocol

-

Charge: To a dry Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), furan-3-boronic acid (1.2 eq), and

(0.03 eq). -

Inert: Evacuate and backfill with Nitrogen (3x).

-

Solvate: Add degassed 1,4-dioxane (0.2 M concentration) and 2M aqueous

(2.0 eq). -

Reflux: Heat to 90°C for 12 hours. Monitor by TLC/LCMS. Note: Furan derivatives often stain red/brown in p-anisaldehyde dip.

-

Workup: Dilute with Ethyl Acetate. Wash organic layer with water and brine. Crucial: Do not wash with dilute HCl; acidic conditions will degrade the furan.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Physicochemical Profiling & Reactivity[3]

Metabolic Liability: The Furan Alert

The furan ring is a known structural alert in drug discovery. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan to a reactive cis-enedial (via an epoxide intermediate), which acts as a Michael acceptor for proteins/DNA [2].[3]

The Fluorine Mitigation Strategy: Placing a fluorine atom on the phenyl ring ortho to the furan (e.g., 3-fluoro-4-(furan-3-yl)benzaldehyde) reduces the electron density of the phenyl ring. This inductive withdrawal propagates to the biaryl bond, slightly lowering the HOMO energy of the furan ring, potentially reducing its susceptibility to oxidative metabolism compared to the non-fluorinated analog.

Aldehyde Reactivity (Reductive Amination)

The aldehyde is the primary handle for further functionalization. Fluorine substitution patterns dictate reaction rates.

| Substrate | Relative Rate ( | Mechanistic Rationale |

| Unsubstituted | 1.0 | Standard reference. |

| 3-Fluoro (Meta) | ~4.5 | Strong -I effect activates Carbonyl C for nucleophilic attack. |

| 2-Fluoro (Ortho) | ~0.8 | Steric hindrance from ortho-F blocks nucleophile approach, outweighing electronic activation. |

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) logic flow for fluorinated biaryl aldehydes.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Peterson, L. A. (2013).[4] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6–25. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Jéquier, E. (2001). Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. Scientia Pharmaceutica. Link

Sources

Predicted biological activity and pharmacophore modeling of 2-Fluoro-4-(furan-3-yl)benzaldehyde

An In-Depth Technical Guide: Predicted Biological Activity and Pharmacophore Modeling of 2-Fluoro-4-(furan-3-yl)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Abstract

This technical guide provides a comprehensive computational evaluation of 2-Fluoro-4-(furan-3-yl)benzaldehyde, a novel small molecule with potential therapeutic applications. Leveraging established in silico methodologies, we predict its drug-like properties, potential biological activities, and key molecular interactions. This document outlines a complete computational workflow, from initial physicochemical characterization to pharmacophore modeling, predictive interaction analysis via molecular docking, and a full ADMET profile.[1] The analysis is grounded in the known biological significance of its constituent furan and benzaldehyde scaffolds, which are prominent in medicinal chemistry.[2][3][4] Our findings suggest that 2-Fluoro-4-(furan-3-yl)benzaldehyde is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research. All protocols and predictive models are detailed to ensure reproducibility and provide a framework for experimental validation.

Introduction: The Rationale for Computational Investigation

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic profiles discovered late in development.[1] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these risks, enabling the rapid, cost-effective evaluation of molecular candidates in the early stages of discovery.[1][5][6] By predicting a compound's behavior before synthesis, we can prioritize resources for the most promising candidates.[7]

The molecule of interest, 2-Fluoro-4-(furan-3-yl)benzaldehyde, is built upon two "privileged scaffolds" in medicinal chemistry: the furan ring and the benzaldehyde derivative.

-

The Furan Scaffold: A five-membered aromatic heterocycle, the furan ring is a core component in numerous natural products and FDA-approved drugs.[2][3][8] Its unique electronic properties and ability to act as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[2][8] Furan derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][9]

-

The Benzaldehyde Scaffold: Benzaldehyde and its derivatives have also garnered significant attention for their therapeutic potential.[4] The versatility of this scaffold allows for extensive chemical modifications, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial activities.[4][10][11] Notably, a structurally similar compound, 4-(furan-3-yl)benzaldehyde, has been isolated and shown to possess weak antifungal and antibacterial properties, providing a direct rationale for investigating our subject molecule.[12]

The addition of a fluorine atom at the 2-position of the benzaldehyde ring is a strategic modification known to modulate metabolic stability, binding affinity, and membrane permeability, often improving the overall pharmacokinetic profile of a drug candidate. This guide systematically deconstructs the therapeutic potential of 2-Fluoro-4-(furan-3-yl)benzaldehyde using a validated computational workflow.

Caption: A generalized workflow for computational drug discovery.[1][13]

Physicochemical Properties and Drug-Likeness

A molecule's potential to become an orally bioavailable drug can be initially assessed by its physicochemical properties. These properties govern absorption and distribution. We evaluated 2-Fluoro-4-(furan-3-yl)benzaldehyde against established metrics for drug-likeness, such as Lipinski's Rule of Five.

Protocol: Property Calculation

-

Obtain the 2D structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde (SMILES: O=Cc1ccc(c(F)c1)c2occc2).

-

Submit the structure to a reliable computational tool, such as the SwissADME web server.

-

Analyze the output for key physicochemical descriptors and drug-likeness rule violations.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Lipinski's Rule of Five (Violation?) |

| Molecular Weight | 190.16 g/mol | < 500 (No) |

| LogP (Consensus) | 2.15 | ≤ 5 (No) |

| Hydrogen Bond Donors | 0 | ≤ 5 (No) |

| Hydrogen Bond Acceptors | 2 (Aldehyde O, Furan O) | ≤ 10 (No) |

| Molar Refractivity | 48.50 | 40-130 (No) |

| Topological Polar Surface Area (TPSA) | 30.21 Ų | < 140 Ų (No) |

| Overall Assessment | No violations | High Drug-Likeness |

Interpretation: The molecule fully adheres to Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. The low molecular weight, moderate lipophilicity (LogP), and optimal TPSA suggest it has the necessary characteristics to be absorbed effectively and permeate cellular membranes. This strong drug-like profile justifies a deeper computational analysis of its potential biological activity.[14]

Pharmacophore Modeling: Identifying Key Interaction Features

Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[15][16] It serves as a blueprint for understanding ligand-receptor interactions and for screening large compound libraries to find new active molecules.[17]

Given the well-documented anti-inflammatory and anticancer activities of furan and benzaldehyde derivatives, we hypothesize that 2-Fluoro-4-(furan-3-yl)benzaldehyde may target enzymes involved in these pathways, such as Cyclooxygenase-2 (COX-2) or various protein kinases.[8] For this guide, we will proceed with a ligand-based pharmacophore hypothesis, derived from the structural features of the molecule itself.

Protocol: Ligand-Based Pharmacophore Generation

-

Generate a low-energy 3D conformation of 2-Fluoro-4-(furan-3-yl)benzaldehyde.

-

Use a pharmacophore modeling tool (e.g., LigandScout, MOE, Discovery Studio) to identify key chemical features.[15][18][19]

-

Define the features based on their chemical nature: Hydrogen Bond Acceptors (HBA), Aromatic Rings (AR), and Hydrophobic (H) centers.

-

Generate a 3D model that represents the spatial arrangement of these features and their distance constraints.

Predicted Pharmacophore Features:

-

One Hydrogen Bond Acceptor (HBA): The oxygen atom of the aldehyde group.

-

Two Aromatic Rings (AR): The fluorinated benzene ring and the furan ring.

-

One Hydrophobic Feature (H): The furan ring, which can also engage in hydrophobic interactions.

Caption: The workflow for generating and validating a pharmacophore model.

This pharmacophore model suggests that the molecule's activity will likely depend on its ability to place a hydrogen bond acceptor and two aromatic/hydrophobic regions in specific orientations within a receptor's binding site. This model can now be used as a 3D query to screen databases for other compounds with a similar interaction profile.

Molecular Docking: Predictive Interaction with a Biological Target

To lend credence to our pharmacophore model and predict a specific mechanism of action, we outline a molecular docking protocol against a relevant biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[20][21]

Target Selection Rationale: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Many furan-containing compounds are known to act as selective COX-2 inhibitors.[8] Therefore, docking 2-Fluoro-4-(furan-3-yl)benzaldehyde into the active site of human COX-2 (PDB ID: 5KIR) is a scientifically sound approach to predict its anti-inflammatory potential.

Protocol: Molecular Docking Simulation

-

Receptor Preparation: Download the crystal structure of COX-2 (PDB: 5KIR). Remove water molecules, add polar hydrogens, and assign charges using a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro).[18]

-

Ligand Preparation: Generate the 3D structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde, assign charges, and define rotatable bonds.

-

Grid Generation: Define the docking grid box around the active site of COX-2, ensuring it encompasses the binding pocket where the co-crystallized ligand (Celecoxib) resides.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to sample different ligand poses within the binding site and score them.[22]

-

Analysis: Analyze the top-scoring poses. Examine the binding energy (kcal/mol) and visualize the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.

Table 2: Hypothetical Molecular Docking Results against COX-2

| Parameter | Predicted Outcome | Interpretation |

| Binding Energy | -8.5 kcal/mol | Strong binding affinity, comparable to known inhibitors. |

| Key Interactions | ||

| Hydrogen Bond | Aldehyde oxygen with Ser530 | Mimics a key interaction of NSAIDs with COX-2. |

| Pi-Sulfur Interaction | Furan ring with Met522 | Contributes to binding stability within the hydrophobic pocket. |

| Pi-Pi Stacking | Benzene ring with Tyr385 | Anchors the molecule in the active site. |

| Halogen Bond | Fluorine atom with backbone carbonyl | Additional stabilizing interaction enhancing affinity. |

Interpretation: The hypothetical binding energy of -8.5 kcal/mol suggests a strong and stable interaction with the COX-2 active site.[20] The predicted interactions are plausible and align with the binding modes of known COX-2 inhibitors. The hydrogen bond with Ser530 is particularly significant. The furan and benzene rings effectively occupy hydrophobic pockets, and the fluorine atom provides an additional stabilizing contact. These results strongly support the hypothesis that 2-Fluoro-4-(furan-3-yl)benzaldehyde could act as a COX-2 inhibitor, thus possessing anti-inflammatory activity.

ADMET Prediction: Profiling for Safety and Pharmacokinetics

Even a potent molecule will fail if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Predicting these properties early is crucial for de-risking a drug candidate.[1][7][23]

Protocol: ADMET Profile Prediction

-

Analyze the predictions for key pharmacokinetic and toxicological endpoints.

Table 3: Predicted ADMET Profile

| Category | Parameter | Predicted Outcome | Implication |

| Absorption | GI Absorption | High | Good candidate for oral administration. |

| BBB Permeant | No | Likely to have minimal CNS side effects. | |

| Distribution | Plasma Protein Binding | ~85% | Moderate distribution in the body. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. |

| CYP3A4 Inhibitor | Yes (Weak) | Potential for some drug-drug interactions; requires monitoring. | |

| Excretion | Renal OCT2 Substrate | No | Primarily cleared through other pathways (e.g., hepatic). |

| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Low Probability | Favorable liver safety profile predicted. |

Interpretation: The overall predicted ADMET profile is highly favorable. The compound is predicted to have high gastrointestinal absorption and is unlikely to cross the blood-brain barrier, which is desirable for a peripherally acting agent. While it shows potential for weak inhibition of CYP3A4, a common feature for many drugs, its predicted lack of mutagenicity (AMES), cardiotoxicity (hERG), and hepatotoxicity is very encouraging. This profile suggests that 2-Fluoro-4-(furan-3-yl)benzaldehyde has a low probability of significant safety liabilities, making it a more attractive candidate for development.

Proposed Experimental Validation

While computational predictions provide a strong foundation, they must be validated through experimental testing. Based on our in silico findings, we propose the following assays:

-

COX-2 Inhibition Assay: Perform an in vitro enzyme inhibition assay to determine the IC₅₀ value of the compound against human COX-2. A parallel assay against COX-1 should be run to determine selectivity.

-

Anti-inflammatory Cell-Based Assay: Use a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell model to measure the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[11]

-

Anticancer Proliferation Assay: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay to determine its antiproliferative activity.

-

Early Pharmacokinetic (PK) Study: If in vitro activity is confirmed, conduct a preliminary PK study in rodents to determine key parameters like half-life, clearance, and oral bioavailability, validating the ADMET predictions.

Conclusion

This in-depth technical guide presents a comprehensive computational analysis of 2-Fluoro-4-(furan-3-yl)benzaldehyde. The in silico evaluation demonstrates that the molecule possesses excellent drug-like characteristics, adhering to all criteria for oral bioavailability. Based on the known activities of its furan and benzaldehyde scaffolds, coupled with predictive molecular docking simulations, we have identified a strong potential for this compound to act as a selective COX-2 inhibitor, indicating promising anti-inflammatory activity. Furthermore, its predicted ADMET profile is largely favorable, suggesting a low risk of major safety and pharmacokinetic issues.

The combination of a strong drug-like profile, a plausible and potent mechanism of action, and a clean safety prediction makes 2-Fluoro-4-(furan-3-yl)benzaldehyde a compelling candidate for chemical synthesis and subsequent experimental validation. The protocols and predictions outlined herein provide a robust, data-driven foundation for advancing this molecule into the next stage of the drug discovery pipeline.[13]

References

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

In silico prediction of drug properties. PubMed. [Link]

-

A Review on Biological and Medicinal Significance of Furan. Al-Qalam Journal of Medical and Applied Sciences. [Link]

-

Computational approaches to drug design. Drug Discovery News. [Link]

-

A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. PMC. [Link]

-

In Silico Prediction of Drug Properties. Bentham Science Publishers. [Link]

-

Computational Methods in Drug Discovery. PMC - NIH. [Link]

-

Application of furan derivative in medicinal field. ResearchGate. [Link]

-

Small Molecule Docking. KBbox: Methods. [Link]

-

ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

ADMET-AI. admet-ai.com. [Link]

-

ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal. [Link]

-

Behind the Scenes of Computational Drug Discovery. Medium. [Link]

-

ADMET Prediction Software. Sygnature Discovery. [Link]

-

Clinically approved drugs containing furan ring. ResearchGate. [Link]

-

Drug Discovery Workflow - What is it?. Vipergen. [Link]

-

A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]

-

Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLOS One. [Link]

-

Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. MDPI. [Link]

-

Docking simulations of small molecule drugs based on the innate immune cGAS-STING signaling pathway. SPIE Digital Library. [Link]

-

Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]

-

(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link]

-

Benzaldehyde derivatives with investigated inhibition profile 2.... ResearchGate. [Link]

-

In Silico Prediction of Drug Properties. Request PDF - ResearchGate. [Link]

-

Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega - ACS Publications. [Link]

-

Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]

-

PMapper - 3D pharmacophore hashes. QSAR4U. [Link]

-

How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. [Link]

-

Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. PMC. [Link]

-

Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]

-

Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. orientjchem.org [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Drug Discovery Workflow - What is it? [vipergen.com]

- 14. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 16. bioinformatics-gate.com [bioinformatics-gate.com]

- 17. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. KBbox: Methods [kbbox.h-its.org]

- 22. mdpi.com [mdpi.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 25. ADMET-AI [admet.ai.greenstonebio.com]

- 26. portal.valencelabs.com [portal.valencelabs.com]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-Fluoro-4-(furan-3-yl)benzaldehyde in Pharmaceutical Synthesis

Introduction: The Strategic Value of Fluorinated Furan Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to designing drug candidates with superior pharmacological profiles. The furan ring, a five-membered aromatic heterocycle, is a prominent feature in numerous clinically significant drugs, acting as a versatile bioisostere for phenyl rings and contributing to enhanced metabolic stability and receptor binding interactions.[1][2] Similarly, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key drug properties, including lipophilicity, metabolic stability, and binding affinity, ultimately improving pharmacokinetic and pharmacodynamic characteristics.[3][4][5]

2-Fluoro-4-(furan-3-yl)benzaldehyde emerges as a highly valuable intermediate by synergistically combining these two privileged moieties. The molecule presents an ortho-fluorinated benzaldehyde core, where the aldehyde group serves as a versatile synthetic handle for constructing complex molecular architectures. The furan-3-yl substituent at the para-position introduces a key heterocyclic element, while the fluorine atom exerts its potent electronic effects, influencing the reactivity of the aldehyde and the overall properties of derivative compounds. This unique combination makes 2-Fluoro-4-(furan-3-yl)benzaldehyde a critical building block for accessing novel chemical matter in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this key intermediate. It includes detailed, field-proven protocols and explains the causality behind critical experimental choices to ensure scientific integrity and successful implementation.

Physicochemical and Spectroscopic Profile

A thorough understanding of the intermediate's properties is essential for its effective use.

Table 1: Physicochemical Properties of 2-Fluoro-4-(furan-3-yl)benzaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| Appearance | Typically an off-white to yellow solid |

| CAS Number | 1264239-95-5 (example, may vary by supplier) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMSO) |

Spectroscopic Characterization: A Validating System

Spectroscopic analysis is critical for confirming the identity and purity of the intermediate before its use in downstream reactions.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehydic proton is the most deshielded, appearing as a singlet around δ 9.9-10.4 ppm. The furan protons will appear as distinct signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, providing definitive structural confirmation.[6]

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals. The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield around δ 190 ppm. The carbon atom directly bonded to fluorine (C-2) will present as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz, which is an unmistakable feature for this structure.[6]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for synthesizing 2-Fluoro-4-(furan-3-yl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms the crucial carbon-carbon bond between the fluorinated benzene ring and the furan ring with high efficiency and functional group tolerance.[9]

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals readily available starting materials.

Caption: Retrosynthesis of the target intermediate.

Experimental Workflow: Synthesis

Caption: Workflow for Suzuki-Miyaura synthesis.

Detailed Protocol: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde

Materials:

-

2-Fluoro-4-bromobenzaldehyde (1.0 equiv)

-

Furan-3-ylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

SPhos or other suitable phosphine ligand (0.04-0.06 equiv if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Standard glassware (Schlenk flask), inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Fluoro-4-bromobenzaldehyde, furan-3-ylboronic acid, the palladium catalyst, ligand (if required), and the base.

-

Atmosphere Control: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and saturated brine solution to remove the base and inorganic byproducts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Fluoro-4-(furan-3-yl)benzaldehyde.[10]

Application in Pharmaceutical Synthesis: Key Downstream Transformations

The aldehyde functionality is a linchpin for diversification, enabling the construction of a wide array of pharmacologically relevant structures.

Caption: Synthetic utility of the aldehyde group.

Protocol 1: Reductive Amination

This protocol is fundamental for introducing amine side chains, a common feature in many active pharmaceutical ingredients (APIs).

Procedure:

-

Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv), portion-wise to the stirring solution at room temperature. The choice of NaBH(OAc)₃ is deliberate; it is mild enough to not reduce the aldehyde in the absence of the iminium ion intermediate, thus minimizing side reactions.

-

Stir the reaction for 2-16 hours, monitoring by TLC for the disappearance of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain the target amine.

Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high stereoselectivity, often used to build linkers or core structures.[11]

Procedure:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF at 0 °C under an inert atmosphere.

-

Cool the ylide solution to -78 °C (for stabilized ylides) or 0 °C (for non-stabilized ylides).

-

Add a solution of 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) in THF dropwise. The low temperature helps control the reaction kinetics and stereoselectivity.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic phase, dry, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.

-

Purify the target alkene by flash column chromatography.

Protocol 3: Aldol Condensation to Form Chalcones

This reaction creates α,β-unsaturated ketones (chalcones), a scaffold known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[11]

Procedure:

-

In a flask, dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) and a suitable ketone (e.g., acetophenone) (1.0 equiv) in ethanol or methanol.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 equiv), dropwise while stirring at room temperature or in an ice bath. The base deprotonates the α-carbon of the ketone, generating the enolate nucleophile required for the condensation.

-

Stir the mixture vigorously. The reaction progress is often indicated by a color change or the formation of a precipitate. Monitor by TLC.

-

Once complete, pour the reaction mixture into cold water or onto crushed ice.

-

Acidify with dilute HCl to neutralize the excess base and precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this and any chemical intermediate.[12]

Table 2: GHS Hazard and Precautionary Information

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.[13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12][13] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

-

Handling: Always handle 2-Fluoro-4-(furan-3-yl)benzaldehyde in a well-ventilated fume hood.[12] Use personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

2-Fluoro-4-(furan-3-yl)benzaldehyde stands out as a strategically designed and highly versatile intermediate for pharmaceutical research and development. Its unique structural features—a reactive aldehyde handle, a bio-relevant furan moiety, and a modulating fluorine atom—provide a powerful platform for synthesizing diverse and complex molecular entities. The robust synthetic protocols detailed herein, particularly the Suzuki-Miyaura coupling for its preparation and subsequent transformations like reductive amination and aldol condensation, offer reliable pathways to novel drug candidates. By leveraging the principles and methodologies outlined in this guide, scientists can effectively harness the potential of this intermediate to accelerate the discovery of next-generation therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 22). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 29). The Chemistry of Fluorinated Intermediates: Focus on 2-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]

-

Various Authors. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Molander, G. A., & Jean-Gérard, L. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Molecules, 17(6), 6812–6837. Retrieved from [Link]

-

Rizzo, C., Amata, S., Pibiri, I., Pace, A., & Buscemi, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]

-

Fluoropharm. (n.d.). 89763-93-9 | 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Dilman, A. D., & Levin, V. V. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry, 271, 110196.

-

Zhdankin, V. V. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3247-3254. Retrieved from [Link]

-

Hexafluo. (n.d.). Fluorinated Pharmaceutical & Pesticide Intermediates. Retrieved from [Link]

- Balakumar, R., et al. (2004). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 69(5), 1435-1443.

-

ResearchGate. (n.d.). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

-

Vasil'ev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]

-

ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. 2-Fluoro-4-(pyrimidin-5-yl)benzaldehyde | Benchchem [benchchem.com]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ossila.com [ossila.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. downloads.ossila.com [downloads.ossila.com]

Conditions for oxidation of 2-Fluoro-4-(furan-3-yl)benzaldehyde to carboxylic acid

Executive Summary & Chemical Strategy

This guide details the protocol for the chemoselective oxidation of 2-Fluoro-4-(furan-3-yl)benzaldehyde to 2-Fluoro-4-(furan-3-yl)benzoic acid .

The Core Challenge: The substrate contains two reactive functionalities:

-

Aldehyde (-CHO): The target for oxidation.[1][2][3][4][5][6][7]

-

Furan Ring: An electron-rich heterocycle highly susceptible to electrophilic attack, oxidative ring-opening, and polymerization (resinification) under strong acidic or oxidizing conditions (e.g., Chromic acid, Permanganate).

The Solution: To achieve high yield without degrading the furan moiety, we utilize the Pinnick Oxidation (Lindgren Modification) as the primary method. This reaction operates under mild acidic conditions (pH 3–5) and utilizes a chlorine scavenger to protect the furan ring. An alternative Silver Oxide (Ag₂O) protocol is provided for substrates sensitive to chlorite species.

Primary Protocol: Pinnick Oxidation

Mechanism: Sodium chlorite (NaClO₂) generates chlorous acid (HClO₂), which oxidizes the aldehyde.[3][8] The byproduct, hypochlorous acid (HOCl), is a potent electrophile that would destroy the furan ring. Critical Control Point: A scavenger (2-methyl-2-butene) is added in excess to "quench" HOCl instantly, converting it to a harmless chlorohydrin and preserving the furan.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| Sodium Chlorite (NaClO₂) | 1.5 – 2.0 | Oxidant (Technical grade ~80%) |

| NaH₂PO₄ (Monobasic) | 1.5 – 2.0 | Buffer (Maintains pH 3–4) |

| 2-Methyl-2-butene | 10.0 – 15.0 | HOCl Scavenger (Crucial for Furan survival) |

| Solvent System | N/A | t-Butanol : Water (3:[3]1) or THF : Water (1:1) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) in t-butanol (or THF).

-

Add 2-methyl-2-butene (10–15 equiv). Note: This reagent is volatile; handle in a fume hood.

-

Prepare a separate aqueous solution containing NaClO₂ (2.0 equiv) and NaH₂PO₄ (2.0 equiv) in water.

-

Expert Tip: Dissolve NaH₂PO₄ first to establish the buffer, then add NaClO₂. Do not mix solid NaClO₂ with strong acids directly to avoid ClO₂ gas evolution.

-

Step 2: Controlled Addition

-

Cool the substrate/scavenger solution to 0 °C (ice bath).

-

Add the aqueous oxidant solution dropwise over 15–30 minutes.

-

Why: Controls the exotherm and prevents localized concentration spikes of HClO₂.

-

-

Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

Step 3: Monitoring

-

Monitor by TLC or HPLC.[2]

-

Target: Disappearance of Aldehyde (UV active).

-

Observation: The reaction mixture typically turns pale yellow. A dark brown color indicates furan decomposition (stop immediately).

Step 4: Workup (Acid-Base Extraction)

-

Quench: If residual oxidant remains, add saturated aqueous Na₂SO₃ (sodium sulfite) carefully at 0 °C until starch-iodide paper is negative.

-

Basify: Adjust pH to >10 using 1N NaOH. The carboxylic acid becomes the water-soluble carboxylate salt.

-

Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or MTBE.

-

Purpose: Removes non-acidic impurities (unreacted aldehyde, furan byproducts) while the product stays in the water. Discard this organic layer.

-

-

Acidify: Cool the aqueous layer to 0 °C and acidify carefully with 1N HCl to pH 2–3.

-

Result: The product, 2-Fluoro-4-(furan-3-yl)benzoic acid , will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid or extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

Alternative Protocol: Silver Oxide (Ag₂O) Oxidation

Use Case: If the Pinnick oxidation leads to chlorination byproducts on the furan ring, use this method. Ag₂O is a classic, mild, single-electron oxidant that tolerates acid-sensitive groups well (Source 1.8).

Reagents

-

Substrate: 1.0 equiv

-

Silver Nitrate (AgNO₃): 2.2 equiv

-

Sodium Hydroxide (NaOH): 4.0 – 5.0 equiv

-

Solvent: Ethanol/Water (1:1) or THF/Water

Procedure

-

Dissolve the aldehyde in THF/Water.

-

Add AgNO₃ (solution in water).

-

Add NaOH solution dropwise. Brown Ag₂O precipitates in situ and acts as the oxidant.

-

Stir at RT for 1–3 hours.

-

Workup: Filter off the black silver precipitate through Celite. Acidify the filtrate to precipitate the benzoic acid product.

Mechanistic & Process Visualization

Reaction Pathway (Pinnick)

The following diagram illustrates the critical role of the scavenger in protecting the furan ring.

Caption: Figure 1. Pinnick Oxidation Mechanism highlighting the scavenger's role in diverting HOCl away from the furan ring.

Workup Decision Tree

A logical flow for isolating the pure acid.

Caption: Figure 2. Acid-Base Workup Strategy for purification of 2-Fluoro-4-(furan-3-yl)benzoic acid.

Analytical Characterization (Expected Data)

| Technique | Parameter | Expected Signal |

| ¹H NMR | Aldehyde Proton | Disappearance of singlet at δ 9.8–10.2 ppm. |

| ¹H NMR | Carboxylic Acid | Appearance of broad singlet at δ 11.0–13.0 ppm (exchangeable with D₂O). |

| ¹H NMR | Furan Protons | Retention of signals at ~δ 7.5–8.0 ppm (furan-3-yl specific pattern: dd or t). |

| IR | Carbonyl Stretch | Shift from ~1690 cm⁻¹ (Aldehyde) to ~1680–1700 cm⁻¹ (Acid) + Broad O-H stretch (2500–3300 cm⁻¹). |

Safety & Troubleshooting

-

Chlorine Dioxide (ClO₂) Hazard: Mixing NaClO₂ directly with acid generates ClO₂ gas, which is yellow, toxic, and explosive. Always buffer the solution (NaH₂PO₄) before mixing or add the chlorite solution slowly to the buffered substrate.

-

Furan Degradation: If the reaction turns dark/black, the furan is polymerizing.

-

Corrective Action: Increase the equivalents of 2-methyl-2-butene scavenger. Ensure temperature stays at 0 °C during addition.

-

-

Incomplete Reaction: If aldehyde persists after 4 hours:

-

Add an additional 0.5 equiv of NaClO₂ (dissolved in water) and stir longer. Do not heat above RT.

-

References

-

Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[6][8][9][10] Tetrahedron, 1981 , 37, 2091-2096. Link

-

Lindgren Modification (Chlorite/Scavenger): Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973 , 27, 888. Link

-

Furan Tolerance in Oxidation: Tian, Q.; Shi, D.; Sha, Y.[1] "CuO and Ag₂O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen."[7] Molecules, 2008 , 13(4), 948-957.[1] Link

-

General Review of Furan Oxidations: Merino, P. "Oxidations of Furan Rings in Organic Synthesis." Current Organic Chemistry, 2002 . Link

Sources

- 1. CuO and Ag2O/CuO catalyzed oxidation of aldehydes to the corresponding carboxylic acids by molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 7. CuO and Ag2O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psiberg.com [psiberg.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Novel Schiff Bases Derived from 2-Fluoro-4-(furan-3-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of novel Schiff bases derived from the precursor 2-Fluoro-4-(furan-3-yl)benzaldehyde. Recognizing the increasing importance of fluorinated and heterocyclic scaffolds in medicinal chemistry and materials science, this document outlines a robust synthetic strategy.[1][2] The guide begins with a validated protocol for the synthesis of the core aldehyde via a Suzuki cross-coupling reaction. It then delves into the fundamental principles of Schiff base formation, offering a generalizable, step-by-step protocol for the condensation reaction with various primary amines. Methodologies for reaction monitoring, product purification through recrystallization, and structural elucidation using modern spectroscopic techniques are detailed. This document is intended for researchers, chemists, and drug development professionals seeking to expand their library of bioactive compounds.

Part I: Synthesis of the Precursor Aldehyde

The cornerstone of this synthetic series is the 2-Fluoro-4-(furan-3-yl)benzaldehyde intermediate. As this is not a readily available commercial reagent, a reliable synthetic route is required. The following protocol employs a Palladium-catalyzed Suzuki cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds. The chosen precursors are commercially available 2-Fluoro-4-bromobenzaldehyde and Furan-3-boronic acid.

Causality of Experimental Choice: The Suzuki coupling is selected for its high functional group tolerance, generally high yields, and the commercial availability of the necessary boronic acid and aryl halide. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is standard for this type of transformation, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Protocol 1: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde

Materials:

-

2-Fluoro-4-bromobenzaldehyde

-

Furan-3-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Toluene

-

Water (degassed)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-bromobenzaldehyde (1.0 eq), Furan-3-boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Add the solvent mixture of Toluene:Dioxane:Water (3:1:1 ratio, degassed). The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

To this stirring mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) under a positive flow of inert gas.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.

-

Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[3][4][5] The disappearance of the 2-Fluoro-4-bromobenzaldehyde spot indicates reaction completion.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel to obtain the pure 2-Fluoro-4-(furan-3-yl)benzaldehyde.

Part II: General Principles of Schiff Base Formation

Schiff bases, also known as imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[6] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[6]

-

Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a carbon-nitrogen double bond (the imine or azomethine group).[7][8]

A catalytic amount of acid (e.g., glacial acetic acid) is often employed to accelerate the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate.[9]

Caption: Figure 1: Mechanism of Schiff Base Formation

Part III: Detailed Experimental Protocols for Schiff Base Synthesis

The following protocols provide a general method and specific examples for synthesizing Schiff bases from 2-Fluoro-4-(furan-3-yl)benzaldehyde.

Protocol 2: General Procedure for Schiff Base Synthesis

Materials:

-

2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 eq)

-

Substituted Primary Amine (1.0 - 1.1 eq)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic, 2-3 drops)

Procedure:

-

Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.

-

In a separate container, dissolve the primary amine in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution while stirring at room temperature.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.[10][11][12] Conventional methods often involve refluxing in solvents like ethanol or methanol.[13]

-

Reaction Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the aldehyde spot.[14]

-

After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven or desiccator.

-

Proceed with purification by recrystallization.

Table 1: Synthesis of Representative Schiff Bases

| Entry | Primary Amine | Product Name | Yield (%) | M.P. (°C) | ¹H NMR (δ ppm, -CH=N-) |

| 1 | Aniline | (E)-N-phenyl-1-(2-fluoro-4-(furan-3-yl)phenyl)methanimine | 88 | 112-114 | 8.65 |

| 2 | 4-Methoxyaniline | (E)-1-(2-fluoro-4-(furan-3-yl)phenyl)-N-(4-methoxyphenyl)methanimine | 92 | 128-130 | 8.62 |

| 3 | Ethylamine | (E)-N-ethyl-1-(2-fluoro-4-(furan-3-yl)phenyl)methanimine | 75 | 45-47 | 8.21 |

(Note: Yields and melting points are representative values based on typical Schiff base syntheses.)

Part IV: Purification and Characterization

Purification by Recrystallization: Purity is paramount for subsequent applications. Recrystallization is the most effective method for purifying solid Schiff base products.[15][16][17]

-

Dissolve the crude Schiff base product in a minimum amount of a suitable hot solvent (absolute ethanol is often a good starting point).[18]

-

If the solution contains insoluble impurities, perform a hot filtration.

-

Allow the clear filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry thoroughly.[19]

Spectroscopic Characterization: Structural confirmation is achieved through a combination of spectroscopic methods.[20][21][22][23]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling evidence of Schiff base formation is the appearance of a strong absorption band in the 1620-1570 cm⁻¹ region, corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3400-3300 cm⁻¹).[24]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[24]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.[21]

Part V: Overall Experimental Workflow

The entire process, from precursor synthesis to the final, characterized product, can be visualized as a sequential workflow.

Caption: Figure 2: Comprehensive Experimental Workflow

References

-

Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

-

Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Journals. [Link]

-

Chemistry Schiff Bases. sathee jee. [Link]

-

Mechanism of formation Schiff base. ResearchGate. [Link]

-

How to purify Schiff base product?. ResearchGate. [Link]

-

Schiff base. Wikipedia. [Link]

-

Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]

-

CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. YouTube. [Link]

-

Ionic liquid mediated synthesis of Schiff bases under reflux condition. Journal of Chemical and Pharmaceutical Research. [Link]

-

Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link]

-

Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate. [Link]

-

Is there an effective way of purifying schiff bases?. ResearchGate. [Link]

-

Spectroscopic characterization and biological activity. Slideshare. [Link]

-

Biologically active Schiff bases containing thiophene/furan ring and their copper(II) complexes: Synthesis, spectral, nonlinear optical and density functional studies. ResearchGate. [Link]

-

Comparative Study for Synthesis of Schiff Base Ligand. Slideshare. [Link]

-

Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. ResearchGate. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ResearchGate. [Link]

-

Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. [Link]

-

Thin layer chromatography. RSC Education. [Link]

-

Schiff base (Z)-4-((furan-2-ylmethylene)amino) benzenesulfonamide: Synthesis, solvent interactions through hydrogen bond, structural and spectral properties, quantum chemical modeling and biological studies. ResearchGate. [Link]

-

Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online. [Link]

-

Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. [Link]

-

What are the simplest and best methods for purifying the Schiff base by crystallization?. ResearchGate. [Link]

-

SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Anais do Salão de Iniciação Científica do Cesumar. [Link]

-

Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. [Link]

-

How often is thin layer chromatography conducted in the monitoring of a reaction?. Quora. [Link]

-

Thin Layer Chromatography. Chemistry LibreTexts. [Link]

-

Using Thin Layer Chromatography To Monitor Reactions Environmental Sciences Essay. UKEssays. [Link]

-

Applications of furan and its derivative. Slideshare. [Link]

-

Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]

- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports. [Link]

Sources

- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. jocpr.com [jocpr.com]

- 11. ionicviper.org [ionicviper.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. ukessays.com [ukessays.com]

- 15. inventi.in [inventi.in]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. simposioiiqf.com.br [simposioiiqf.com.br]

- 20. Spectroscopic characterization and biological activity | PPTX [slideshare.net]

- 21. (PDF) Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes [academia.edu]

- 22. researchgate.net [researchgate.net]

- 23. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Furan-Benzaldehyde Reactions

Topic: Catalyst Deactivation & Poisoning in Transition Metal-Catalyzed Couplings of Furan-Benzaldehydes Ticket Type: Advanced Troubleshooting Guide Assigned Specialist: Senior Application Scientist

The Core Problem: The "Double-Edged" Substrate Class

Researchers working with furan-benzaldehydes (e.g., 5-formyl-2-furyl derivatives) in cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) or hydrogenations often encounter a specific, reproducible failure mode: rapid catalyst deactivation followed by the formation of intractable black tars.

This is not simple "decomposition." You are likely facing a synergistic poisoning event caused by the unique reactivity of your substrates.

The "Double Threat" Mechanism

-

The Furan Trap (Ring Opening): Electron-rich furans are prone to Pd/acid-catalyzed ring opening, generating conjugated dienyl species that polymerize on the catalyst surface (fouling/coking).

-

The Aldehyde Suicide (Decarbonylation): Benzaldehydes, particularly electron-deficient ones, undergo Pd-catalyzed decarbonylation. This releases Carbon Monoxide (CO), which binds irreversibly to the metal center, shutting down the catalytic cycle (CO poisoning).

Diagnostic Matrix: Identify Your Failure Mode

Use this matrix to triage your reaction based on visual and analytical symptoms.

| Symptom | Observation | Likely Root Cause | Immediate Action |

| The "Black Crash" | Reaction mixture turns black/precipitates immediately; TLC shows starting material (SM) only. | "Cluster Death" (Nanoparticle aggregation). Ligand dissociation or insufficient stabilization. | Switch to bidentate ligands (e.g., dppf, Xantphos) or NHC ligands. |

| The "Stall" | Reaction starts (20-30% conversion) then stops. Adding more catalyst restarts it briefly. | Product Inhibition or CO Poisoning . The aldehyde is decarbonylating, or the furan product is binding the metal. | Lower temperature.[1][2] Use bulky phosphines (Buchwald ligands) to block CO coordination. |

| The "Gunk" | Viscous, dark oil forms. Yield is low.[2][3] NMR shows broad aliphatic signals (polymers). | Furan Polymerization . Acidic sites on support or Lewis acidic metal causing ring opening. | Add a mild base (K₃PO₄).[4] Avoid Lewis acidic additives. Check solvent purity. |

| The "Silent Fail" | No color change. No reaction. Catalyst remains dissolved but inactive. | Feedstock Impurity . Sulfur (thiophene) contamination in furan SM. | Recrystallize furan SM. Perform a "Standard Addition" test with a known good substrate. |

Visualizing the Poisoning Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary deactivation pathways.

Figure 1: Kinetic competition between productive cross-coupling and the two dominant poisoning modes: Aldehyde Decarbonylation (CO poisoning) and Furan Ring Opening (Fouling).

Deep Dive: Technical Solutions

A. Combating Aldehyde Decarbonylation (CO Poisoning)

Palladium is an excellent decarbonylation catalyst. When your substrate contains a benzaldehyde moiety, Pd can insert into the C-H bond of the aldehyde, extrude CO, and reductively eliminate the deformylated arene (Ar-H). The released CO is a

-

The Fix: Bulky, Electron-Rich Ligands.

-

Use Buchwald Ligands (e.g., XPhos , SPhos ) or NHC ligands (e.g., PEPPSI-IPr ).

-

Mechanism:[5][6][7][8][9][10][11][12] The steric bulk of these ligands prevents the "side-on" coordination of the CO molecule and destabilizes the decarbonylation transition state, favoring the desired cross-coupling cycle [1, 3].

-

-

The Fix: Temperature Control.